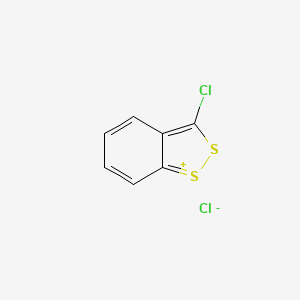
3-Chloro-1,2-benzodithiol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,2-benzodithiol-1-ium chloride is an organosulfur compound with the molecular formula C7H4ClS2 It is a derivative of benzodithiolium and is characterized by the presence of a chlorine atom at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2-benzodithiol-1-ium chloride typically involves the chlorination of 1,2-benzodithiol. One common method includes the reaction of 1,2-benzodithiol with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,2-benzodithiol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or disulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products include substituted benzodithiolium derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and disulfides.
Applications De Recherche Scientifique
3-Chloro-1,2-benzodithiol-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,2-benzodithiol-1-ium chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1,2-benzisothiazole
- 3-Chloro-1,2-benzisothiazole 1,1-dioxide
Comparison
3-Chloro-1,2-benzodithiol-1-ium chloride is unique due to its dithiolium structure, which imparts distinct chemical reactivity compared to similar compounds like 3-Chloro-1,2-benzisothiazole and its dioxide derivative
Propriétés
Numéro CAS |
32672-88-1 |
|---|---|
Formule moléculaire |
C7H4Cl2S2 |
Poids moléculaire |
223.1 g/mol |
Nom IUPAC |
3-chloro-1,2-benzodithiol-1-ium;chloride |
InChI |
InChI=1S/C7H4ClS2.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H;1H/q+1;/p-1 |
Clé InChI |
SAKIYSYBALMRGJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(S[S+]=C2C=C1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)


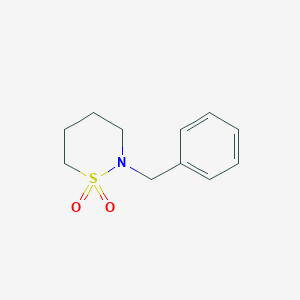
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
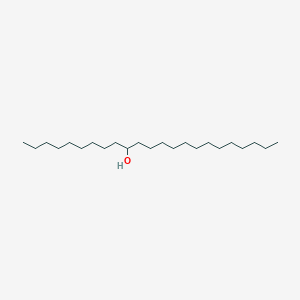
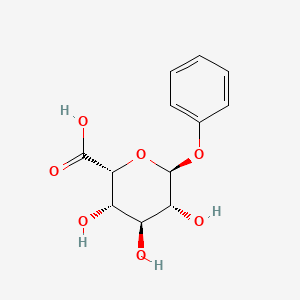
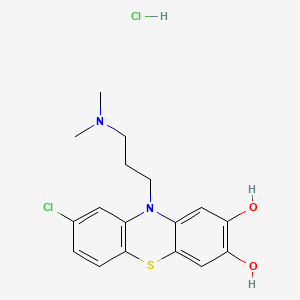

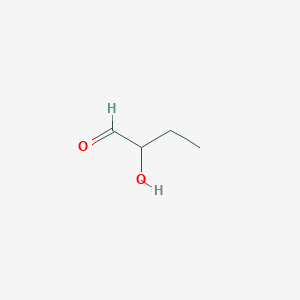
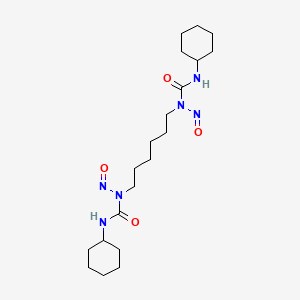
![N,N-diethylethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14680604.png)
![4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine](/img/structure/B14680605.png)

